molecular formula C22H16ClF2N3O B4292256 N-{4-[chloro(difluoro)methoxy]phenyl}-4-(4-methylphenyl)phthalazin-1-amine

N-{4-[chloro(difluoro)methoxy]phenyl}-4-(4-methylphenyl)phthalazin-1-amine

Cat. No. B4292256
M. Wt: 411.8 g/mol
InChI Key: GGEHJVGXZKBQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[chloro(difluoro)methoxy]phenyl}-4-(4-methylphenyl)phthalazin-1-amine, also known as CDPPB, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of neuroscience. CDPPB is a positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in regulating the activity of glutamate, the primary excitatory neurotransmitter in the brain.

Scientific Research Applications

N-{4-[chloro(difluoro)methoxy]phenyl}-4-(4-methylphenyl)phthalazin-1-amine has been extensively studied for its potential applications in the field of neuroscience. As a positive allosteric modulator of mGluR5, N-{4-[chloro(difluoro)methoxy]phenyl}-4-(4-methylphenyl)phthalazin-1-amine has been shown to enhance the activity of this receptor, leading to increased glutamate release and improved cognitive function. N-{4-[chloro(difluoro)methoxy]phenyl}-4-(4-methylphenyl)phthalazin-1-amine has also been investigated for its potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia, depression, anxiety, and addiction.

Mechanism of Action

N-{4-[chloro(difluoro)methoxy]phenyl}-4-(4-methylphenyl)phthalazin-1-amine acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. When activated by glutamate, mGluR5 leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway and the mitogen-activated protein kinase (MAPK) pathway. N-{4-[chloro(difluoro)methoxy]phenyl}-4-(4-methylphenyl)phthalazin-1-amine enhances the activity of mGluR5 by binding to a specific site on the receptor, known as the allosteric modulatory site, and increasing the affinity of the receptor for glutamate.
Biochemical and Physiological Effects:
N-{4-[chloro(difluoro)methoxy]phenyl}-4-(4-methylphenyl)phthalazin-1-amine has been shown to have a variety of biochemical and physiological effects, including increased glutamate release, improved cognitive function, and decreased anxiety and depression-like behaviors. N-{4-[chloro(difluoro)methoxy]phenyl}-4-(4-methylphenyl)phthalazin-1-amine has also been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and GABA.

Advantages and Limitations for Lab Experiments

N-{4-[chloro(difluoro)methoxy]phenyl}-4-(4-methylphenyl)phthalazin-1-amine has several advantages for use in lab experiments, including its high potency and selectivity for mGluR5, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, N-{4-[chloro(difluoro)methoxy]phenyl}-4-(4-methylphenyl)phthalazin-1-amine also has some limitations, including its short half-life and the need for specialized equipment and expertise to handle and administer the compound.

Future Directions

There are several future directions for research on N-{4-[chloro(difluoro)methoxy]phenyl}-4-(4-methylphenyl)phthalazin-1-amine, including further investigation of its potential therapeutic applications in the treatment of neurological disorders, the development of more potent and selective mGluR5 modulators, and the exploration of the role of mGluR5 in various physiological and pathological processes. Additionally, the use of N-{4-[chloro(difluoro)methoxy]phenyl}-4-(4-methylphenyl)phthalazin-1-amine in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes for various neurological disorders.

properties

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-4-(4-methylphenyl)phthalazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClF2N3O/c1-14-6-8-15(9-7-14)20-18-4-2-3-5-19(18)21(28-27-20)26-16-10-12-17(13-11-16)29-22(23,24)25/h2-13H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEHJVGXZKBQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(chlorodifluoromethoxy)phenyl)-4-p-tolylphthalazin-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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